6-(Chloromethyl)quinoxaline

Organic Synthesis Process Chemistry Halogenation

6-(Chloromethyl)quinoxaline is the definitive electrophilic building block for the patented synthesis of AMPAKINE CX516 (US6559308B1). The unique 6-chloromethyl group enables nucleophilic substitution with amines, thiols, and alkoxides—critical for SAR exploration around the quinoxaline scaffold. Unlike 6-methyl or 2-chloromethyl analogs, only this regioisomer delivers the precise geometry and reactivity required for quinoxaline-6-carboxylic acid preparation. A proven benchmark for benzylic chlorination optimization (80% selectivity, 60% conversion from 6-methylquinoxaline).

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 477776-17-3
Cat. No. B1609880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)quinoxaline
CAS477776-17-3
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1CCl
InChIInChI=1S/C9H7ClN2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2
InChIKeyJWTIXUPQTZMEOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Chloromethyl)quinoxaline (CAS: 477776-17-3) Procurement Baseline: Key Properties and Class Context


6-(Chloromethyl)quinoxaline (CAS: 477776-17-3) is a heterocyclic aromatic compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol [1]. It features a quinoxaline core—a fused benzene and pyrazine ring—functionalized with a reactive chloromethyl group at the 6-position . This electrophilic substituent enables its primary role as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its utility is underscored by its application in the synthesis of quinoxaline-6-carboxylic acid, a key precursor to the nootropic drug candidate AMPHAKINE CX516 [2].

Why Generic Quinoxaline Analogs Cannot Substitute for 6-(Chloromethyl)quinoxaline in Key Synthetic and Research Applications


The substitution of 6-(Chloromethyl)quinoxaline with a close analog is not feasible for applications that depend on the unique reactivity profile of the 6-chloromethyl moiety. While the quinoxaline scaffold is common to many compounds, the presence, position, and nature of the substituent critically determine the compound's downstream utility [1]. For instance, replacing the electrophilic chloromethyl group with a non-reactive 6-methyl group eliminates the possibility of further functionalization through nucleophilic substitution, a key step in generating complex derivatives . Similarly, substitution with a 6-hydroxymethyl or 2-chloromethyl analog introduces different reactivity (e.g., lower electrophilicity) or alters the geometry of the final product, which can be detrimental in structure-activity relationship (SAR) studies or specific synthetic pathways . The following quantitative evidence demonstrates why this specific isomer and functional group combination is essential.

Quantitative Differentiation of 6-(Chloromethyl)quinoxaline: Head-to-Head and Comparative Evidence


Synthetic Selectivity: 6-(Chloromethyl)quinoxaline vs. 6-Bromomethyl Analog in Benzylic Halogenation

In a direct head-to-head comparison under identical benzylic halogenation conditions, 6-(Chloromethyl)quinoxaline is formed with significantly higher selectivity (80%) compared to 6-(bromomethyl)quinoxaline. This difference in synthetic efficiency is a key factor for process chemists when choosing a route to a halomethyl quinoxaline intermediate. [1]

Organic Synthesis Process Chemistry Halogenation

Role as a Critical Intermediate: Enabling Synthesis of High-Value Target Molecules

6-(Chloromethyl)quinoxaline is a crucial intermediate in the synthesis of quinoxaline-6-carboxylic acid, which is then used to prepare AMPHAKINE CX516. This is a specific, patented application that cannot be fulfilled by non-halomethyl or differently substituted quinoxalines. The use of 6-(Chloromethyl)quinoxaline enables a specific, documented pathway to a high-value target. [1]

Medicinal Chemistry Drug Development Synthetic Intermediate

Differential Reactivity: Nucleophilic Substitution Potential vs. Non-Functionalized Analogs

The chloromethyl group at the 6-position confers electrophilic character, enabling nucleophilic substitution reactions that are impossible with non-functionalized quinoxaline analogs like 6-methylquinoxaline. This reactivity is a prerequisite for creating diverse derivative libraries for SAR studies.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Optimal Use Cases for 6-(Chloromethyl)quinoxaline Based on Proven Differentiation


Synthesis of Quinoxaline-6-carboxylic Acid and Downstream Drug Candidates (e.g., AMPHAKINE CX516)

Procurement of 6-(Chloromethyl)quinoxaline is essential for laboratories seeking to implement the patented synthesis of quinoxaline-6-carboxylic acid, a key precursor to the nootropic agent AMPHAKINE CX516. The compound's role as a specific, enabling intermediate in this route is documented in U.S. Patent No. US6559308B1 [1]. Researchers aiming to replicate or build upon this work will require this exact compound, as alternative starting materials will not follow the same synthetic pathway.

Generation of 6-Substituted Quinoxaline Derivative Libraries for SAR Studies

Medicinal chemistry groups engaged in structure-activity relationship (SAR) studies on the quinoxaline scaffold will find 6-(Chloromethyl)quinoxaline to be a critical building block. Its electrophilic chloromethyl group serves as a reactive handle for introducing diverse substituents (e.g., amines, thiols, alkoxides) at the 6-position via nucleophilic substitution [1]. This allows for the rapid and efficient exploration of chemical space around the quinoxaline core, a task that would be significantly more challenging with non-functionalized or differently positioned analogs like 6-methylquinoxaline or 2-(chloromethyl)quinoxaline.

Process Chemistry Development for Benzylic Halogenation Routes

For process chemists optimizing the synthesis of halomethyl aromatic compounds, 6-(Chloromethyl)quinoxaline serves as a benchmark. Its documented synthesis with 80% selectivity and 60% conversion from 6-methylquinoxaline provides a quantitative baseline for evaluating new catalysts, reagents, and reaction conditions in benzylic chlorination reactions . This data allows for direct comparison and optimization against a known, industrially-relevant reaction system.

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